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Compound of Interest

Compound Name:
3-allylbenzo[d]thiazol-2(3H)-imine

hydrobromide

CAS No.: 175920-97-5

Cat. No.: B1377770

Get Quote

Executive Summary
The benzothiazole scaffold represents a privileged structure in medicinal chemistry,

distinguished by its bicyclic ring system containing sulfur and nitrogen.[1][2] Among its diverse

functionalizations, N-allyl substitution at the 2-amino position has emerged as a critical

modification for enhancing lipophilicity and introducing a reactive alkene handle for potential

covalent interactions with biological targets.

This guide provides a comprehensive technical analysis of N-allyl-2-aminobenzothiazole

derivatives, focusing on their synthesis, pharmacological profile (antimicrobial and anticancer),

and Structure-Activity Relationships (SAR). It is designed for researchers requiring actionable

protocols and mechanistic insights.

Chemical Basis & Synthetic Protocols[3][4][5][6][7]
[8][9][10][11][12][13]
The N-Allyl Advantage
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The introduction of an allyl group (

) onto the exocyclic amine of 2-aminobenzothiazole serves two primary medicinal chemistry
functions:

Lipophilicity Modulation: It increases the

value, facilitating passive transport across bacterial cell walls and mammalian cell
membranes.

Electronic & Steric Effects: The

-electron cloud of the allyl double bond can participate in

-

stacking or hydrophobic interactions within enzyme active sites (e.g., DNA gyrase or EGFR).

Synthesis Workflow
The synthesis of N-allyl-2-aminobenzothiazole is typically achieved via nucleophilic substitution

(N-alkylation). Below is a validated protocol suitable for laboratory scale-up.

Protocol: Synthesis of N-Allyl-2-aminobenzothiazole
Reagents: 2-Aminobenzothiazole (1.0 eq), Allyl bromide (1.2 eq), Anhydrous Potassium

Carbonate (

, 2.0 eq).

Solvent: N,N-Dimethylformamide (DMF) or Acetone (dry).

Conditions: Reflux (

) for 4–8 hours.

Step-by-Step Methodology:

Dissolution: Dissolve 10 mmol of 2-aminobenzothiazole in 15 mL of anhydrous DMF in a

round-bottom flask.
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Base Addition: Add 20 mmol of anhydrous

. Stir the suspension for 15 minutes at room temperature to activate the amine.

Alkylation: Dropwise add 12 mmol of allyl bromide over 10 minutes.

Reaction: Heat the mixture to

and monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

Work-up: Pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.

[3]

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield the

pure N-allyl derivative.

Synthesis Visualization
The following diagram illustrates the reaction pathway and alternative "Green" methodologies

(Microwave/Sonication) identified in recent literature.

2-Aminobenzothiazole Allyl Bromide + Base
(K2CO3 / Et3N)

Method A: Conventional
Reflux (DMF, 4-8h)

Method B: Microwave
Irradiation (No solvent/EtOH, 10 min)

Transition State
(Nucleophilic Attack) N-Allyl-2-aminobenzothiazole -HBr

Click to download full resolution via product page

Caption: Synthetic pathways for N-allyl-2-aminobenzothiazole via conventional and green

chemistry methods.

Pharmacological Profile[2][14][15]
Antimicrobial Activity
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N-allyl benzothiazole derivatives exhibit significant broad-spectrum activity. The mechanism is

often attributed to the inhibition of DNA Gyrase (in bacteria) and 14

-demethylase (in fungi).

Key Insight: The allyl group enhances penetration into the lipid-rich cell membranes of Gram-

negative bacteria (

,

), which are typically resistant to more polar benzothiazole analogues.

Representative Data (In Vitro):

Compound
Variant

Organism
MIC (

)
Activity Level Reference

N-Allyl-2-

aminobenzothiaz

ole

S. aureus (Gram

+)
12.5 - 25.0 High [1, 3]

N-Allyl-2-

aminobenzothiaz

ole

E. coli (Gram -) 25.0 - 50.0 Moderate [1, 3]

N-Allyl-2-

aminobenzothiaz

ole

C. albicans

(Fungi)
12.5 High [3]

Standard

(Ciprofloxacin)
S. aureus 6.25 Control -

Anticancer & Cytotoxic Activity
Recent studies highlight the efficacy of benzothiazoles against lung (A549), breast (MCF-7),

and liver (HepG2) cancer cell lines.

Mechanism of Action:
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Tyrosine Kinase Inhibition: The benzothiazole core mimics the ATP purine ring, fitting into

the ATP-binding pocket of kinases (e.g., EGFR).

Tubulin Polymerization: N-substituted derivatives can bind to the colchicine site of tubulin,

disrupting microtubule dynamics and inducing apoptosis.

Cytotoxicity Profile:

IC

(A549 Lung Carcinoma): Derivatives often show IC

values in the range of 10–60

[4, 5].

Selectivity: N-allyl derivatives generally exhibit lower toxicity toward normal fibroblast cells

compared to cancer cells, providing a therapeutic window.

Structure-Activity Relationship (SAR) Analysis
The biological potency of N-allyl benzothiazoles is tightly governed by substituents on the

benzene ring (positions 4, 5, 6, 7) and the nature of the N-substitution.

SAR Logic[16]
N-Allyl Group (Position 2-Amino):

Essential for hydrophobic pocket filling.

Superior to N-Methyl (too small) and N-Benzyl (often too bulky) for certain kinase targets.

The alkene moiety allows for potential metabolic activation or covalent capture.

Benzene Ring Substitution (Position 6):

Electron-Withdrawing Groups (EWG): Substituents like -F, -Cl, -NO

at position 6 significantly increase antimicrobial and anticancer activity by enhancing the
lipophilicity and metabolic stability of the ring system.
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Electron-Donating Groups (EDG): Substituents like -CH

, -OCH

often decrease potency against Gram-negative bacteria but may enhance antifungal
activity.

SAR Visualization
The following diagram maps the functional regions of the scaffold and their impact on biological

activity.
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Caption: Structure-Activity Relationship (SAR) map for N-allyl substituted benzothiazole

derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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